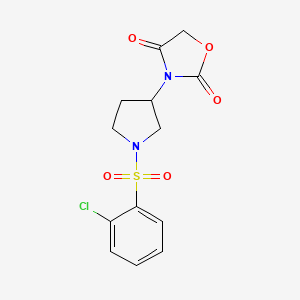

3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

CAS No.: 2034314-82-2

Cat. No.: VC5190772

Molecular Formula: C13H13ClN2O5S

Molecular Weight: 344.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034314-82-2 |

|---|---|

| Molecular Formula | C13H13ClN2O5S |

| Molecular Weight | 344.77 |

| IUPAC Name | 3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

| Standard InChI | InChI=1S/C13H13ClN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 |

| Standard InChI Key | PJIHUZMGUYIXMZ-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Cl |

Introduction

Structural Characterization and Nomenclature

Core Molecular Architecture

The molecule consists of three primary components:

-

An oxazolidine-2,4-dione ring, a five-membered heterocycle containing both oxygen and nitrogen atoms.

-

A pyrrolidin-3-yl group attached to the oxazolidine ring, introducing a secondary amine and a five-membered saturated nitrogen ring.

-

A 2-chlorophenylsulfonyl substituent bonded to the pyrrolidine nitrogen, introducing aromaticity, electrophilic chlorine, and a sulfonyl group.

The IUPAC name reflects this arrangement: 3-[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione. Key functional groups include the sulfonamide (-SO₂-NR₂), cyclic carbamate (oxazolidine dione), and chloroaryl moiety .

Comparative Structural Analysis

A structurally analogous compound, 3-(1-Pivaloylpyrrolidin-3-yl)oxazolidine-2,4-dione (PubChem CID 91814940), shares the oxazolidine-pyrrolidine backbone but replaces the sulfonyl group with a pivaloyl (2,2-dimethylpropanoyl) moiety . Key differences include:

This comparison highlights how substituents modulate physicochemical properties, influencing solubility, bioavailability, and target interactions .

Synthetic Pathways and Reactivity

Proposed Synthesis Route

While no direct synthesis data exists for the target compound, analogous oxazolidine diones are typically synthesized via:

-

Cyclization: Condensation of β-amino alcohols with phosgene or derivatives to form the oxazolidine-2,4-dione ring.

-

Pyrrolidine Functionalization: Introduction of the pyrrolidine moiety via nucleophilic substitution or reductive amination.

-

Sulfonylation: Reaction of the pyrrolidine amine with 2-chlorobenzenesulfonyl chloride under basic conditions .

A patent (CA2946834C) describes similar oxazolidine diones prepared by coupling chiral intermediates with aryl sulfonyl chlorides, followed by purification via column chromatography .

Stability and Degradation

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization:

-

Replacing the 2-chlorophenyl group with other aryl/heteroaryl sulfonamides.

-

Modifying the pyrrolidine stereochemistry to enhance selectivity.

Target Indications

Based on structural analogs, potential therapeutic areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume